Cas no 93339-81-2 (4,4-Difluoro-2-methylbutan-2-amine;hydrochloride)

4,4-Difluoro-2-methylbutan-2-amine hydrochloride is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. The presence of two fluorine atoms at the 4-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The hydrochloride salt form improves solubility and handling properties. The methyl substitution at the 2-position introduces steric effects, which may influence reactivity in synthetic pathways. This compound is particularly useful in the development of bioactive molecules, where fluorine incorporation is desired for tuning pharmacokinetic properties. Its well-defined structure ensures consistency in research applications, supporting precise modifications in target-oriented synthesis.
4,4-Difluoro-2-methylbutan-2-amine;hydrochloride structure
93339-81-2 structure
商品名:4,4-Difluoro-2-methylbutan-2-amine;hydrochloride
CAS番号:93339-81-2
MF:C5H12ClF2N
メガワット:159.60528755188
CID:6195238
PubChem ID:86104611

4,4-Difluoro-2-methylbutan-2-amine;hydrochloride 化学的及び物理的性質

名前と識別子

    • 93339-81-2
    • BWPLLLXQENIVTK-UHFFFAOYSA-N
    • 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride
    • EN300-7544978
    • 4,4-difluoro-2-methylbutan-2-amine hydrochloride
    • インチ: 1S/C5H11F2N.ClH/c1-5(2,8)3-4(6)7;/h4H,3,8H2,1-2H3;1H
    • InChIKey: BWPLLLXQENIVTK-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(CC(C)(C)N)F

計算された属性

  • せいみつぶんしりょう: 159.0626334g/mol
  • どういたいしつりょう: 159.0626334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 70.8
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

4,4-Difluoro-2-methylbutan-2-amine;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7544978-0.5g
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95.0%
0.5g
$1158.0 2025-03-22
Enamine
EN300-7544978-0.1g
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95.0%
0.1g
$515.0 2025-03-22
Enamine
EN300-7544978-10.0g
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95.0%
10.0g
$6390.0 2025-03-22
Enamine
EN300-7544978-0.25g
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95.0%
0.25g
$735.0 2025-03-22
Aaron
AR02896H-250mg
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95%
250mg
$1036.00 2025-02-15
Aaron
AR02896H-2.5g
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95%
2.5g
$4029.00 2025-02-15
1PlusChem
1P0288Y5-500mg
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95%
500mg
$1494.00 2024-04-20
Aaron
AR02896H-50mg
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95%
50mg
$498.00 2025-02-15
Enamine
EN300-7544978-0.05g
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95.0%
0.05g
$344.0 2025-03-22
Enamine
EN300-7544978-1.0g
4,4-difluoro-2-methylbutan-2-amine hydrochloride
93339-81-2 95.0%
1.0g
$1485.0 2025-03-22

4,4-Difluoro-2-methylbutan-2-amine;hydrochloride 関連文献

4,4-Difluoro-2-methylbutan-2-amine;hydrochlorideに関する追加情報

Research Brief on 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride (CAS: 93339-81-2)

4,4-Difluoro-2-methylbutan-2-amine;hydrochloride (CAS: 93339-81-2) is a fluorinated amine compound that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique difluoromethyl and amine functional groups, has shown promising potential in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of fluorine atoms enhances the molecule's metabolic stability and bioavailability, making it a valuable scaffold for drug discovery.

Recent studies have focused on the synthesis and applications of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride in various therapeutic areas. One notable application is its role as a building block in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors. For instance, researchers have explored its incorporation into compounds designed to modulate central nervous system (CNS) targets, leveraging the fluorine atoms to improve blood-brain barrier penetration.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists investigated the use of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride as a precursor for the development of gamma-aminobutyric acid (GABA) receptor modulators. The study highlighted the compound's ability to enhance the potency and selectivity of these modulators, which could have implications for treating anxiety and epilepsy. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the compound's structure, achieving significant improvements in binding affinity.

Another area of interest is the compound's potential in oncology. A recent preprint (2024) from a collaborative research group demonstrated that derivatives of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride exhibited inhibitory effects on certain kinase enzymes involved in cancer cell proliferation. The study utilized high-throughput screening to identify lead compounds, followed by structure-activity relationship (SAR) analysis to refine their efficacy. Preliminary results indicated that these derivatives could serve as a foundation for developing next-generation kinase inhibitors.

The synthetic routes to 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride have also been a focus of recent research. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective method for its production, emphasizing green chemistry principles. The authors reported a high-yield, one-pot synthesis that minimized waste and reduced the use of hazardous reagents, making the process more sustainable for industrial applications.

Despite these advancements, challenges remain in the widespread adoption of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride. For example, its stability under physiological conditions and potential off-target effects require further investigation. Ongoing studies are addressing these issues through advanced pharmacokinetic and toxicological profiling. Additionally, researchers are exploring its compatibility with other functional groups to expand its utility in drug design.

In conclusion, 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride (CAS: 93339-81-2) represents a versatile and promising compound in the realm of medicinal chemistry. Its applications in CNS disorders, oncology, and other therapeutic areas underscore its potential as a key intermediate in drug development. Future research will likely focus on optimizing its properties and expanding its scope, paving the way for innovative treatments.

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